Cbz-4-biphenyl-L-ala
Description
Properties
IUPAC Name |
(2S)-2-(phenylmethoxycarbonylamino)-3-(4-phenylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4/c25-22(26)21(24-23(27)28-16-18-7-3-1-4-8-18)15-17-11-13-20(14-12-17)19-9-5-2-6-10-19/h1-14,21H,15-16H2,(H,24,27)(H,25,26)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZIBVIHXEMIHEQ-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Alkylation for Side-Chain Functionalization
An alternative approach employs Friedel-Crafts alkylation to introduce the biphenyl group. While less common due to potential carbocation rearrangements, this method can be effective under controlled conditions:
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Substrate Preparation : β-Chloro-L-alanine derivatives are synthesized by treating L-serine with thionyl chloride (SOCl₂).
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Alkylation : Reaction with biphenylmethanol in the presence of a Lewis acid (e.g., AlCl₃) facilitates electrophilic aromatic substitution, yielding the biphenylmethyl side chain.
Challenges :
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Competing side reactions (e.g., polyalkylation).
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Requirement for anhydrous conditions to prevent hydrolysis.
Protection of the α-Amino Group with Cbz
Standard Cbz Protection Protocol
The α-amino group of 4-biphenyl-L-alanine is protected using benzyl chloroformate (Cbz-Cl), a reagent widely used in peptide synthesis:
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Reaction Setup : Dissolve 4-biphenyl-L-alanine in a mixture of aqueous sodium hydroxide (NaOH) and dioxane.
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Cbz-Cl Addition : Slowly add Cbz-Cl at 0–5°C to minimize side reactions.
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Workup : Acidify the reaction mixture with HCl to precipitate the product, N-Cbz-4-biphenyl-L-alanine.
Optimized Conditions :
| Parameter | Value |
|---|---|
| Temperature | 0–5°C |
| Molar Ratio (Cbz-Cl) | 1.5 equiv |
| Reaction Time | 2–3 hours |
Solid-Phase Synthesis for Scalability
Recent advancements leverage solid-phase peptide synthesis (SPPS) for efficient Cbz protection:
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Resin Functionalization : Load 4-biphenyl-L-alanine onto a Wang resin via its carboxylate group.
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Protection : Treat with Cbz-Cl and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF).
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Cleavage : Use trifluoroacetic acid (TFA) to release the protected amino acid from the resin.
Advantages :
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High purity (>95% by HPLC).
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Scalability for industrial production.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Analysis
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NMR : Confirm regiochemistry via ¹H NMR (e.g., biphenyl protons at δ 7.2–7.6 ppm).
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Mass Spectrometry : Validate molecular weight (m/z 375.4 for [M+H]⁺).
Industrial Applications and Modifications
Chemical Reactions Analysis
Deprotection Reactions
The Cbz group serves as a temporary protective moiety for the α-amino group, enabling selective reactivity in peptide synthesis.
Acidic Hydrolysis
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Conditions : HBr in acetic acid (33% w/v) at 25–40°C
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Mechanism : Protonation of the carbonyl oxygen followed by nucleophilic attack by bromide, releasing CO₂ and benzyl bromide .
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Yield : >90% in 2–4 hours.
Catalytic Hydrogenolysis
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Mechanism : Reductive cleavage of the benzyloxycarbonyl group to yield free L-4-biphenylalanine and toluene .
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Limitations : Incompatible with sulfur-containing residues or reducible functional groups.
Peptide Coupling Reactions
The carboxylic acid group participates in amide bond formation under standard peptide synthesis conditions.
Activation Reagents
| Reagent | Solvent | Coupling Efficiency | Byproducts | Source |
|---|---|---|---|---|
| DCC/HOBt | DMF | 85–92% | DCU | |
| EDCl/HOAt | CH₂Cl₂ | 88–95% | Urea derivatives | |
| TBTU/DIEA | DMF | 90–97% | Trifluoroacetamide |
Biphenyl Functionalization
The 4-biphenyl moiety undergoes palladium-catalyzed cross-coupling reactions, enhancing its utility in drug discovery.
Suzuki-Miyaura Coupling
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Substrates : Aryl halides (e.g., iodobenzene, bromopyridine) .
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Catalyst System : Pd(PPh₃)₄ (2 mol%), K₃PO₄ (2 equiv.), dioxane/H₂O (3:1) .
Ullmann-Type Coupling
Enzymatic Modifications
Incorporation into peptides via solid-phase synthesis enables studies on enzyme specificity:
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Protease Stability : Resistant to chymotrypsin due to steric hindrance from the biphenyl group.
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Thermolysin Compatibility : Catalyzes hydrolysis at the C-terminal side in biphenyl-containing peptides (kₐₚₚ = 0.45 min⁻¹).
Scientific Research Applications
Pharmacological Applications
Muscarinic Receptor Antagonism
Cbz-4-biphenyl-L-alanine has been identified as a potent muscarinic receptor antagonist. This property is particularly beneficial in treating respiratory disorders such as chronic obstructive pulmonary disease (COPD) and asthma. The compound acts by blocking the muscarinic receptors, leading to bronchodilation and reduced airway resistance. Research indicates that compounds with this structure can be formulated for inhalation, allowing for targeted delivery while minimizing systemic side effects such as dry mouth and cardiovascular issues .
Bronchodilation and Respiratory Therapy
The pharmacological profile of Cbz-4-biphenyl-L-alanine suggests its efficacy in producing bronchodilation. Studies have shown that it can be administered in a way that allows for once-daily dosing due to its long duration of action, which enhances patient compliance compared to traditional therapies requiring multiple daily doses .
Drug Development
Research Tool for Biological Systems
Beyond its therapeutic applications, Cbz-4-biphenyl-L-alanine serves as a valuable research tool in pharmacological studies. Its ability to selectively antagonize muscarinic receptors makes it instrumental in exploring the biological systems involving cholinergic signaling pathways. This capability facilitates the discovery of new chemical entities with similar or improved pharmacological profiles .
Synthesis and Modification
The synthesis of Cbz-4-biphenyl-L-alanine can be achieved through various methodologies, including modifications of existing biphenyl compounds. The ability to alter the biphenyl structure can lead to derivatives with enhanced activity or reduced side effects, making it an attractive candidate for further drug development .
Case Studies
Therapeutic Efficacy in COPD
In clinical studies, compounds similar to Cbz-4-biphenyl-L-alanine have demonstrated significant improvements in lung function metrics among COPD patients. For instance, a study highlighted the effectiveness of inhaled muscarinic antagonists in reducing exacerbations and improving quality of life in individuals with moderate to severe COPD .
Innovative Drug Formulations
Recent innovations have focused on formulating Cbz-4-biphenyl-L-alanine into novel delivery systems that enhance bioavailability and target specificity. One such formulation involves encapsulating the compound within nanoparticles designed for pulmonary delivery, which has shown promising results in preclinical trials .
Mechanism of Action
The mechanism of action of Cbz-4-biphenyl-L-ala involves its interaction with specific molecular targets. In biological systems, it can act as a substrate or inhibitor for enzymes involved in amino acid metabolism. The compound’s effects are mediated through pathways that regulate protein synthesis and degradation .
Comparison with Similar Compounds
Key Findings:
Lipophilicity : The biphenyl moiety in Cbz-4-Biphenyl-L-Alanine enhances lipophilicity (LogP ~3.8) compared to phenylalanine analogs (LogP ~2.5), improving membrane permeability in drug candidates .
Protecting Group Stability: Unlike Boc (tert-butoxycarbonyl), the Cbz group is stable under basic conditions but requires hydrogenolysis or strong acids (e.g., HBr/AcOH) for removal, limiting its use in Fmoc-based SPPS .
However, it may reduce solubility in aqueous media compared to single-phenyl analogs.
Research and Industrial Implications
Cbz-4-Biphenyl-L-Alanine’s unique biphenyl-Cbz architecture makes it valuable for:
- Drug Design : Enhancing interactions with hydrophobic protein pockets (e.g., kinase inhibitors).
- Material Science: Stabilizing peptide-based nanomaterials via aromatic stacking.
Biological Activity
Cbz-4-biphenyl-L-ala, also known as carbobenzoxy-4-biphenyl-L-alanine, is a compound of interest due to its potential biological activities, particularly in the context of cancer research and drug development. This article provides a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
This compound can be synthesized through various methods, often involving the acylation of L-alanine derivatives with biphenyl-based reagents. This compound exhibits a molecular formula of C23H21NO4 and is characterized by its biphenyl structure which may enhance its binding affinity to biological targets.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound analogs. For instance, derivatives have been tested against several cancer cell lines, including MDA-MB 231 (breast cancer) and HeLa (cervical cancer). The compounds demonstrated varying degrees of cytotoxicity, with IC50 values ranging from 8.39 µM to 23.94 µM, indicating significant activity compared to standard chemotherapeutics like doxorubicin .
Table 1: Cytotoxic Activity of this compound Analogues
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MDA-MB 231 | 9.85 - 23.94 |
| This compound | HeLa | 8.39 - 11.70 |
| Doxorubicin | MDA-MB 231 | 0.89 |
| Doxorubicin | HeLa | 1.68 |
The binding affinity studies showed that these compounds have a higher affinity for tubulin compared to traditional agents, suggesting a potential mechanism involving inhibition of microtubule polymerization, akin to combretastatin analogs .
The primary mechanism by which this compound exerts its antitumor effects is through the inhibition of tubulin polymerization. This action disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. The structure-activity relationship (SAR) analyses have indicated that modifications in the biphenyl moiety can significantly affect the compound's potency and selectivity .
In Vitro Studies
In vitro assays have shown that this compound derivatives exhibit selective toxicity towards cancer cells while sparing normal cells such as HEK-293. This selectivity is crucial for minimizing side effects in therapeutic applications .
In Vivo Studies
While in vitro results are promising, further research is required to evaluate the in vivo efficacy and safety profiles of this compound. Preliminary animal studies indicate potential for tumor regression; however, detailed pharmacokinetic and toxicological assessments are necessary for clinical translation.
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for confirming the structural integrity of Cbz-4-biphenyl-L-ala during synthesis?
- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy to verify the presence of the carbobenzoxy (Cbz) protecting group (aromatic protons at ~7.3–7.5 ppm) and the biphenyl moiety (coupled aromatic signals). High-resolution mass spectrometry (HRMS) should confirm molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks). For purity, employ reverse-phase HPLC with a C18 column and UV detection at 254 nm, comparing retention times against standards .
- Data Contradiction Tip : If NMR signals deviate from expected patterns, consider residual solvents, incomplete deprotection, or stereochemical impurities. Cross-validate with FT-IR to confirm functional groups (e.g., C=O stretch at ~1690–1710 cm⁻¹ for the Cbz group) .
Q. How can researchers determine whether this compound is a novel compound or has prior synthetic reports?
- Methodology : Use SciFinder or Reaxys to search for the compound’s CAS number, IUPAC name, or SMILES string. Filter results by synthetic procedures, patents, or applications. If no exact matches exist, compare with structurally similar analogs (e.g., Cbz-protected amino acids or biphenyl derivatives) to identify gaps in literature .
- Advanced Tip : Cross-reference melting points and optical rotation values with existing data. For example, if the compound’s mp is 156–160°C (similar to 4-biphenylacetic acid derivatives), confirm via differential scanning calorimetry (DSC) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology : Review Safety Data Sheets (SDS) for biphenyl analogs (e.g., biphenylacetic acid) to infer hazards. Use fume hoods for synthesis steps involving volatile reagents. Wear nitrile gloves and goggles to prevent skin/eye contact. For spills, absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
- Contradiction Alert : If toxicity data for this compound is unavailable, assume worst-case scenarios based on structurally related compounds (e.g., biphenyl’s hepatotoxicity in rodents) and conduct in vitro cytotoxicity assays early in the research .
Advanced Research Questions
Q. How can reaction conditions be optimized for the coupling of 4-biphenyl groups to Cbz-L-alanine in peptide synthesis?
- Methodology : Screen coupling reagents (e.g., DCC, HBTU) in anhydrous solvents (DMF, DCM) under inert atmospheres. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). For sterically hindered biphenyl groups, use microwave-assisted synthesis to enhance reaction rates .
- Data Interpretation : If yields plateau below 60%, investigate side reactions (e.g., racemization) by chiral HPLC. Optimize temperature (e.g., 0–4°C for acid-sensitive intermediates) .
Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?
- Methodology : For ambiguous NMR signals (e.g., overlapping aromatic peaks), use 2D techniques (COSY, HSQC) to assign protons. If HRMS shows unexpected adducts, re-purify via preparative HPLC and re-analyze. For conflicting melting points, verify DSC thermograms and check for polymorphic forms .
- Case Study : A 2022 study on N-CBZ-Phe-Ala hydrolysis noted discrepancies between theoretical and observed enzymatic activity; resolution required triplicate assays and pH-stat titration to confirm stoichiometry .
Q. How can computational modeling predict the stability of this compound under varying pH and temperature conditions?
- Methodology : Use density functional theory (DFT) to simulate hydrolysis pathways of the Cbz group. Validate with accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) and monitor degradation via LC-MS. Compare results with QSAR models for biphenyl analogs .
- Advanced Design : Apply molecular dynamics (MD) simulations to assess conformational flexibility in aqueous vs. lipid environments, which informs drug delivery applications .
Q. What experimental controls are essential for reproducibility in enzymatic assays involving this compound?
- Methodology : Include positive controls (e.g., N-CBZ-Phe-Ala hydrolysis by carboxypeptidase Y) and negative controls (heat-inactivated enzyme). Use kinetic assays (A347.5 nm) to measure initial reaction rates. Triangulate data with fluorogenic substrates to rule out assay interference .
- Data Validation : Replicate experiments across three independent batches of the compound. Report mean ± SD and use ANOVA to assess batch-to-batch variability .
Methodological Best Practices
- Literature Reviews : Prioritize peer-reviewed journals over preprint servers. Use Reaxys for reaction optimization and ToxNet for preliminary hazard assessments .
- Data Management : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing spectral data in public repositories (e.g., ChemSpider) with metadata tags for biphenyl and Cbz-protected amino acids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
